papillomavirus binding factor (499-510)
Description
Properties
sequence |
CTACRWKKACQR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
papillomavirus binding factor (499-510) |
Origin of Product |
United States |
Scientific Research Applications
Role in HPV Biology
PBF is integral to the interaction between HPV proteins and host cellular mechanisms. The E6 protein of HPV contains a PDZ-binding motif that interacts with PDZ domain-containing proteins, influencing both viral replication and oncogenesis. Research indicates that these interactions can stabilize the E6 protein, facilitating its role in malignant transformation and maintaining viral episomes during early stages of infection .
Stabilization of E6 Protein
Studies using human foreskin keratinocyte (HFK) cell lines have demonstrated that PDZ proteins such as hScrib enhance the stability of E6, which is critical for viral life cycles. Mutant HPV genomes lacking PDZ binding show reduced growth rates and instability, indicating that PBF plays a crucial role in maintaining viral integrity .
Cancer Research Applications
PBF's involvement in cancer biology extends beyond HPV. It has been implicated in various malignancies, where its expression patterns can serve as biomarkers for tumor progression.
Biomarker Potential
Research has shown that PBF is expressed variably in different tumors, including cervical cancers and sarcomas. The expression levels of PBF correlate with tumor characteristics, suggesting its potential as a biomarker for diagnosis and prognosis .
| Tumor Type | PBF Expression | Clinical Relevance |
|---|---|---|
| Cervical Cancer | Elevated | Associated with HPV infection |
| Sarcomas | Variable | Potential biomarker for diagnosis |
Therapeutic Implications
The modulation of PBF interactions presents therapeutic opportunities. Targeting PBF or its associated pathways could lead to novel treatments for HPV-related malignancies.
Targeting PDZ Interactions
Inhibiting the PDZ-PBF interactions may disrupt the stabilization of E6, potentially leading to decreased oncogenic activity in HPV-positive cells. This approach could form the basis for new antiviral therapies aimed at reducing tumorigenesis linked to HPV .
Detection and Diagnostic Applications
PBF's specificity for HPV-related processes makes it a candidate for diagnostic applications.
Multiplex Detection Techniques
Recent advancements have utilized PBF in multiplex assays for detecting various HPV types through innovative techniques like flow cytometry. These methods enhance the detection sensitivity and specificity of HPV strains, aiding in early diagnosis and monitoring of HPV-associated diseases .
Case Studies
Several case studies illustrate the applications of PBF in research:
-
Case Study 1: Cervical Cancer Progression
A study demonstrated that high levels of PBF expression were associated with advanced stages of cervical cancer, indicating its potential as a prognostic marker . -
Case Study 2: Sarcoma Research
In soft-tissue sarcomas, researchers identified specific antigenic peptides derived from PBF, which could be targeted for immunotherapy approaches .
Chemical Reactions Analysis
Binding Mechanism
The binding of HPV to host cells primarily involves interactions with heparan sulfate (HS) proteoglycans on the cell surface. Research indicates that specific sulfation patterns on HS are vital for effective binding.
-
N-sulfation : Essential for high-affinity interactions between HPV16 and heparin.
-
6O-sulfation : Stabilizes the interaction, contributing to structural activation.
-
2O and 3O-sulfation : Generally dispensable for binding but may play minor roles.
These sulfation patterns facilitate the initial attachment of HPV16, triggering conformational changes in the viral capsid that are crucial for subsequent infection processes .
Structural Activation
Upon binding, a significant conformational change occurs in the HPV capsid, termed structural activation. This process exposes specific epitopes on the L1 protein, which are necessary for further interactions with secondary receptors. The activation is induced by highly sulfated HS and is not replicated by other glycosaminoglycans like chondroitin sulfate .
Single-Molecule Force Spectroscopy
Recent studies utilizing atomic force microscopy (AFM) have quantified HPV16-heparin interactions through single-molecule force spectroscopy (SMFS). Key findings include:
-
The rupture force histograms indicate that N-sulfates contribute significantly to bond stability.
-
Kinetic off-rates were measured, showing that N-sulfates facilitate longer bond lifetimes, while 6O-sulfates enhance stability further .
Kinetic Parameters
The kinetic parameters derived from these experiments reveal:
-
On-rate (
) : Reflects the speed at which HPV binds to HS. -
Off-rate (
) : Indicates how quickly the virus dissociates from HS.
These parameters are crucial for understanding how variations in sulfation affect viral entry dynamics .
Sulfation Contributions
| Sulfation Type | Contribution | Importance |
|---|---|---|
| N-sulfation | High | Essential for binding |
| 6O-sulfation | Moderate | Stabilizes interaction |
| 2O/3O-sulfation | Low | Mostly dispensable |
Comparison with Similar Compounds
Key Findings:
- PBF vs. RUNX1 : Both bind adjacent motifs in HPV8 P2 and BPV1 BS-1. RUNX1 recognizes the TGTGGT motif, while PBF binds CCGG . Mutations in either site impair repression, suggesting cooperative roles .
- PBF vs. E2: E2 binds the canonical ACCN₆GGT motif, whereas PBF occupies the 3' half (CCGG). Competition between E2 and PBF may fine-tune transcriptional output .
- Structural Dynamics : Unlike E2, which has a well-defined DNA-binding domain, PBF’s zinc finger architecture (ZNF395) suggests modular DNA recognition, enabling adaptability across PV types .
Research Findings and Mechanistic Insights
Functional Studies on PBF
Comparative Analysis of Binding Mechanisms
- E2-PBF Competition : E2’s activation function is suppressed when PBF occupies CCGG, highlighting a switch mechanism between viral latency and replication phases.
- RUNX1 Synergy : RUNX1 binding to TGTGGT adjacent to CCGG stabilizes PBF-E2 complexes, enhancing repression .
Preparation Methods
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the primary method used to prepare the papillomavirus binding factor (499-510) peptide. This method allows for precise control over the amino acid sequence and modifications.
- Resin Selection: Typically, a Wang resin or Rink amide resin is selected depending on whether the peptide requires a free acid or amide at the C-terminus.
- Amino Acid Coupling: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed. Each amino acid is sequentially coupled using activating agents such as HBTU or HATU in the presence of a base like DIPEA.
- Deprotection Cycles: The Fmoc group is removed by treatment with 20% piperidine in DMF between coupling steps.
- Cleavage and Side-Chain Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and ethanedithiol.
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water-acetonitrile with 0.1% TFA.
Characterization: Purity and identity are confirmed by mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.
Recombinant Expression (Alternative Method)
For larger quantities or fusion proteins containing the papillomavirus binding factor (499-510) sequence, recombinant expression in Escherichia coli or other expression systems can be used.
- Gene Cloning: The DNA sequence encoding the peptide is cloned into an expression vector with appropriate tags (e.g., His-tag) for purification.
- Expression Induction: Protein expression is induced by IPTG in bacterial cultures.
- Purification: The fusion protein is purified using affinity chromatography (e.g., Ni-NTA for His-tag), followed by proteolytic cleavage if necessary to release the peptide.
- Further Purification: Additional purification steps such as ion-exchange chromatography or size-exclusion chromatography may be applied.
- Folding and Refolding: If the peptide is expressed as part of a larger protein, refolding protocols may be required to obtain the active conformation.
Chemical Modifications and Labeling
To study binding interactions and structural dynamics, the peptide may be chemically modified:
- Biotinylation or Fluorescent Labeling: For detection in binding assays or microscopy.
- Phosphorylation or Sulfation: To mimic post-translational modifications that affect binding affinity, as seen in HPV interactions with heparan sulfate proteoglycans.
Functional Assays Preparation
The prepared peptide is often used in:
- Binding Assays: To test affinity to HPV capsid proteins or heparan sulfate analogs.
- Structural Activation Studies: To observe conformational changes upon binding, often using techniques like atomic force microscopy (AFM) or surface plasmon resonance (SPR).
- Cellular Assays: To evaluate the peptide’s role in viral entry or inhibition by incubating with susceptible cell lines.
Data Table: Summary of Preparation Parameters
| Preparation Step | Method/Condition | Notes |
|---|---|---|
| Peptide Synthesis | Fmoc-SPPS on Wang or Rink amide resin | Sequential coupling, standard deprotection |
| Cleavage & Deprotection | TFA cocktail (TFA/water/TIS/EDT) | 2-3 hours at room temperature |
| Purification | RP-HPLC (C18 column) | Gradient 5-60% acetonitrile over 30 min |
| Characterization | MALDI-TOF or ESI-MS, analytical HPLC | Confirm mass and purity >95% |
| Recombinant Expression | E. coli expression with His-tag purification | IPTG induction, affinity chromatography |
| Chemical Modifications | Biotinylation, fluorescent dyes, sulfation | For functional and binding studies |
Research Findings Related to Preparation
- Binding Specificity: The peptide (499-510) corresponds to a critical binding region that interacts with sulfated heparan sulfate on host cells, essential for HPV16 attachment and structural activation.
- Structural Activation: Proper preparation of this peptide allows detailed biophysical studies, including single-molecule force spectroscopy, revealing how sulfation patterns on heparan sulfate influence HPV binding mechanics.
- Functional Stability: Peptide stability and correct folding are crucial for maintaining binding activity, which is ensured by purification and characterization protocols.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study the interaction between HPV binding factors (e.g., residues 499–510) and host cellular proteins?
- Methodological Answer : Co-immunoprecipitation (Co-IP) and chromatin immunoprecipitation (ChIP-qPCR) are primary methods to validate physical interactions. For example, ChIP-qPCR has been used to map CTCF and YY1 binding to the HPV long control region (LCR) and enhancer regions . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities for synthetic peptides spanning residues 499–510. Structural studies (e.g., X-ray crystallography) are critical for resolving atomic-level interactions.
Q. How do HPV binding factors influence viral genome integration and oncogene expression?
- Answer : HPV binding factors like CTCF and YY1 mediate chromatin looping, which regulates viral gene transcription. Disruption of CTCF binding in the E2 open reading frame (ORF) reduces YY1 recruitment, leading to loss of repressive histone marks (e.g., H3K27Me3) and de-repression of viral oncogenes . Experimental validation involves mutating CTCF/YY1 binding sites and analyzing chromatin accessibility via formaldehyde-assisted isolation of regulatory elements (FAIRE) .
Q. What are the functional consequences of HPV binding factor mutations (e.g., residue 499–510 deletions) on viral replication?
- Answer : Mutagenesis studies combined with episomal maintenance assays in keratinocytes can assess replication efficiency. For instance, HPV18ΔCTCF genomes show reduced PRC1/PRC2 recruitment and increased chromatin accessibility, leading to uncontrolled early promoter activity . Quantify viral copy number via qPCR and assess transcriptional changes using RNA-seq.
Advanced Research Questions
Q. How can conflicting data on HPV binding factor roles in different cancer subtypes be resolved?
- Answer : Contradictions may arise from tissue-specific chromatin states or HPV genotype variations. Stratify analyses by HPV subtype (e.g., HPV16 vs. HPV18) and tumor microenvironment using single-cell RNA-seq. For example, HPV-positive oropharyngeal cancers show better survival than HPV-negative tumors, but tobacco exposure modifies this effect . Use multivariate Cox regression to adjust for confounders like smoking history.
Q. What advanced techniques address the challenge of low HPV DNA recovery in clinical samples for binding studies?
- Answer : Whole-genome amplification (WGA) coupled with target enrichment (e.g., hybrid capture) improves sensitivity for low-abundance HPV DNA. For sperm samples, enzymatic treatments (e.g., Heparinase-III) can disrupt HPV-sperm binding without compromising motility, enabling ART-safe sperm selection . Validate recovery rates via droplet digital PCR (ddPCR).
Q. How do epigenetic modifications at the HPV integration site affect host-virus interactions?
- Answer : Integration disrupts CTCF-mediated chromatin looping, altering host gene expression. Use 3C (Chromosome Conformation Capture) to study looping changes in HPV-positive cell lines . Compare histone modification profiles (H3K4Me3 for active transcription, H3K27Me3 for repression) between integrated and episomal HPV genomes via ChIP-seq .
Q. What computational tools improve prediction of transcription factor binding sites (TFBS) in HPV variants?
- Answer : Non-linear classification methods (e.g., support vector machines or deep learning) integrate sequence motifs, chromatin accessibility (ATAC-seq), and evolutionary conservation data to predict TFBS. For HPV52, phylogenetic analysis (MEGA) and transcription factor binding site (TFBS) mapping in the LCR reveal functional SNPs affecting oncogene regulation .
Q. Data Contradiction Analysis
Q. Why do some studies report HPV binding factors as oncogenic drivers while others highlight tumor-suppressive roles?
- Answer : Context-dependent effects arise from cellular differentiation states. In undifferentiated cells, CTCF/YY1 maintain viral latency via PRC-mediated repression. During differentiation, loss of CTCF binding increases LCR accessibility, activating viral replication . Use organotypic raft cultures to model differentiation-dependent changes and validate via FAIRE-qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
